

A Technical Guide to Methylene Methanedisulfonate: Applications in Electrochemical Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide*

Cat. No.: *B1314445*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the user request specified an interest in drug development applications, a comprehensive review of current scientific literature reveals that the primary and currently documented research applications of methylene methanedisulfonate (MMDS) are in the field of electrochemical energy storage, specifically as an electrolyte additive in lithium-ion batteries. There is no substantive body of research on its use in drug development or other life sciences. This guide therefore focuses on its established applications in materials science and electrochemistry.

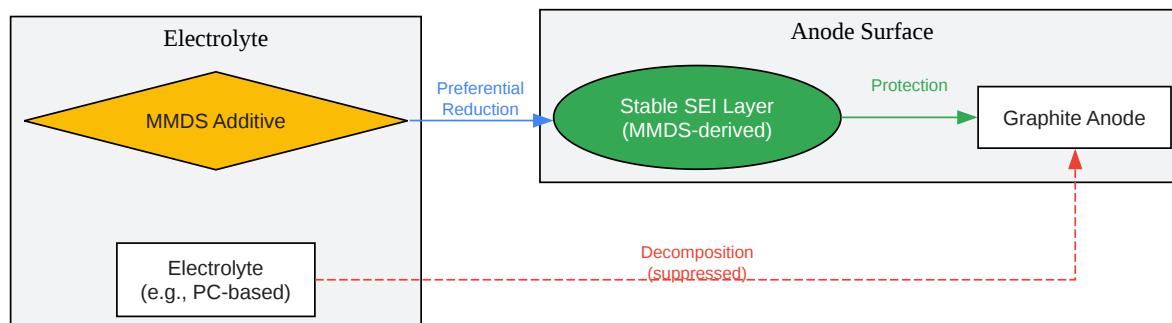
Introduction to Methylene Methanedisulfonate (MMDS)

Methylene methanedisulfonate (MMDS), also known as **1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide**, is a cyclic sulfonate ester.^[1] Its molecular structure, featuring two sulfonyl groups bridged by a methylene group, imparts unique electrochemical properties that have garnered significant interest in the field of lithium-ion battery technology.^[2] MMDS is primarily utilized as a high-performance electrolyte additive to enhance the stability and lifespan of lithium-ion batteries, particularly those operating at high voltages or containing manganese-based cathodes.^{[3][4]}

The core function of MMDS in a lithium-ion battery is to participate in the formation of a stable and dense Solid Electrolyte Interphase (SEI) on the surface of the electrodes.^[3] This protective layer is crucial for preventing the degradation of the electrolyte and the electrode materials during the repeated charge and discharge cycles, thereby improving the overall performance and longevity of the battery.^[3]

Physicochemical Properties

Methylene methanedisulfonate is a white to off-white crystalline powder at room temperature. ^[1] A summary of its key physical and chemical properties is presented in Table 1.


Property	Value	Reference
CAS Number	99591-74-9	[1]
Molecular Formula	C ₂ H ₄ O ₆ S ₂	[1]
Molecular Weight	188.18 g/mol	[1]
Appearance	White or off-white crystalline powder	[1]
Density (25°C)	1.851 g/cm ³	[5]
Melting Point	146 - 146.5°C	[1]
Solubility	Highly soluble in water, ethanol, ether, and other organic solvents	[1]
Chemical Stability	Chemically stable at room temperature. Reacts with water vapor to form sulfonic acid.	[1]

Research Applications in Lithium-Ion Batteries

The primary research application of MMDS is as a film-forming electrolyte additive in lithium-ion batteries. Its role is to improve the electrochemical performance of the battery by forming a protective SEI layer on the electrodes.

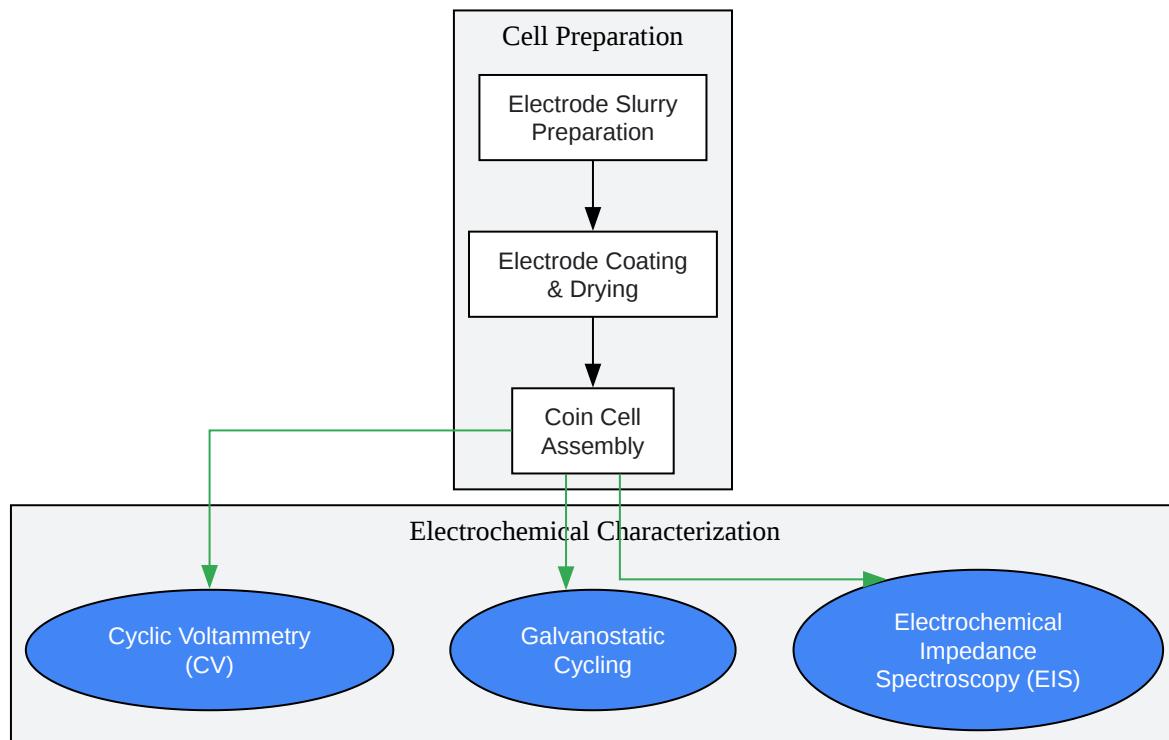
During the initial charging cycles of a lithium-ion battery, the electrolyte components decompose at the electrode surfaces to form a passivating layer known as the Solid Electrolyte Interphase (SEI). The quality of this SEI layer is critical to the battery's performance. MMDS is designed to be preferentially reduced or oxidized at the electrode surfaces compared to the bulk electrolyte solvents.^[2] This preferential reaction leads to the formation of a stable and robust SEI layer.

The proposed mechanism involves the electrochemical reduction of MMDS on the anode surface, which forms a dense and uniform protective film.^[3] This film effectively suppresses the continuous decomposition of the electrolyte, particularly in systems using propylene carbonate (PC)-based electrolytes which are prone to exfoliation of graphite anodes.^[2] On the cathode side, especially at high voltages, MMDS can be oxidized to form a protective cathode-electrolyte interphase (CEI), which prevents the degradation of the cathode material and the electrolyte.^[2]

[Click to download full resolution via product page](#)

Figure 1: Simplified workflow of SEI formation with MMDS additive.

The addition of MMDS to lithium-ion battery electrolytes has been shown to lead to several performance improvements, as summarized in Table 2.


Performance Metric	Effect of MMDS Addition	Reference
Coulombic Efficiency	Increased	[2]
Capacity Retention	Improved, especially at high voltages and elevated temperatures	[6]
Impedance Growth	Suppressed	[7]
Gas Generation	Reduced during formation and cycling	[7]
High-Voltage Cycling	Enhanced stability	[2]
Safety	Improved by suppressing electrolyte decomposition	[3]

Experimental Protocols

This section details common experimental methodologies used to evaluate the efficacy of MMDS as a lithium-ion battery electrolyte additive.

- Methylene Methanedisulfonate (MMDS): Purity >99%[2]
- Electrolyte Solvents: Battery-grade ethylene carbonate (EC), propylene carbonate (PC), dimethyl carbonate (DMC), diethyl carbonate (DEC), ethyl methyl carbonate (EMC)[2][6]
- Lithium Salt: Lithium hexafluorophosphate (LiPF₆)[2]
- Anode Material: Graphite (e.g., mesocarbon microbeads - MCMB)[2]
- Cathode Material: Lithium cobalt oxide (LiCoO₂), lithium manganese oxide (LiMn₂O₄), or lithium nickel manganese cobalt oxide (NMC)[2][6]
- Binder: Polyvinylidene fluoride (PVDF)[2]
- Current Collectors: Copper foil (anode), Aluminum foil (cathode)[2]

- **Electrode Slurry Preparation:** A slurry is prepared by mixing the active electrode material (e.g., graphite or NMC), a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP).[2]
- **Electrode Coating:** The slurry is uniformly coated onto the respective current collector foil and dried in a vacuum oven to remove the solvent.[2]
- **Cell Assembly:** Coin cells (e.g., 2032-type) are typically assembled in an argon-filled glovebox. The cell consists of the prepared anode, a separator, and the cathode, with the electrolyte (with and without MMDS) added.
- **Cyclic Voltammetry (CV):** CV is performed to investigate the electrochemical reduction and oxidation of the electrolyte with and without MMDS. This helps to determine the potential at which the SEI formation occurs.[2]
- **Galvanostatic Cycling:** The cells are charged and discharged at constant currents between defined voltage limits to evaluate their cycling performance, including capacity retention and coulombic efficiency.[6]
- **Electrochemical Impedance Spectroscopy (EIS):** EIS is used to measure the impedance of the cells, which provides information about the resistance of the SEI layer and the charge transfer kinetics.[2]

[Click to download full resolution via product page](#)

Figure 2: General experimental workflow for evaluating MMDS.

Synthesis of Methylene Methanedisulfonate

Several methods for the synthesis of MMDS have been reported. One common approach involves the reaction of methanedisulfonic acid with paraformaldehyde in the presence of a dehydrating agent like phosphorus pentoxide.^[8] Another patented method describes the reaction of methylenedisulfonyl chloride with an oxygen donor in the presence of a catalyst.^[9]

A representative synthesis procedure is as follows:

- Methanedisulfonic acid and dichloroethane are added to a reaction vessel and stirred.^[8]

- Phosphorus pentoxide is added to the mixture.[8]
- The temperature is raised to 80-86°C, and paraformaldehyde and additional phosphorus pentoxide are added in batches.[8]
- The reaction is refluxed for 1-3 hours.[8]
- After the reaction, the supernatant is decanted while hot, cooled, and filtered to obtain the white crystalline product of methylene methanedisulfonate.[8]

Safety and Toxicology

There is limited specific toxicological data available for methylene methanedisulfonate. However, related compounds such as methyl methanesulfonate are known to be toxic and potentially carcinogenic.[10][11] Therefore, MMDS should be handled with appropriate safety precautions in a laboratory setting. Standard safety practices for handling chemical reagents, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended.[10]

Conclusion and Future Outlook

Methylene methanedisulfonate has established itself as a valuable research tool and a commercially relevant additive in the field of lithium-ion batteries. Its ability to form a stable SEI layer leads to significant improvements in battery performance, particularly for high-voltage applications. Future research may focus on optimizing the concentration of MMDS in various electrolyte formulations, exploring its synergistic effects with other additives, and further elucidating the precise chemical composition and morphology of the SEI layer it forms. While its application in drug development is not currently supported by available research, its unique chemical structure may warrant investigation in other areas of materials science and organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. meisenbaochem.com [meisenbaochem.com]
- 2. electrochemsci.org [electrochemsci.org]
- 3. nbinno.com [nbinno.com]
- 4. Electrolyte Additive Methylene Methanedisulfonate China Manufacturers Suppliers Factory Exporter [szcheerchem.com]
- 5. Methylene methanedisulfonate [cheerchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis method of methylene methanedisulfonate - Eureka | PatSnap [eureka.patsnap.com]
- 9. CN112574167B - Preparation method of methylene methanedisulfonate - Google Patents [patents.google.com]
- 10. fishersci.com [fishersci.com]
- 11. Methyl Methanesulfonate | C₂H₆O₃S | CID 4156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Methylene Methanedisulfonate: Applications in Electrochemical Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1314445#potential-research-applications-of-methylene-methanedisulfonate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com